molecular formula C29H35F3N2O3 B1250494 Mayzent

Mayzent

Cat. No. B1250494
M. Wt: 516.6 g/mol
InChI Key: KIHYPELVXPAIDH-APTWKGOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.

Scientific Research Applications

Overview

Siponimod (Mayzent®) is a medication primarily known for its use in treating multiple sclerosis (MS). It's an oral selective sphingosine 1-phosphate receptor subtypes 1 and 5 (S1PR1,5) modulator developed by Novartis Pharmaceuticals (Al-Salama, 2019).

Application in Multiple Sclerosis

Siponimod is approved in several countries for treating secondary progressive multiple sclerosis (SPMS), with specific indications varying between countries. The pivotal EXPAND trial showed that siponimod was more effective than placebo in reducing clinical and MRI-defined outcomes of disease activity and disability progression in SPMS patients. Its beneficial effects appeared to be sustained for up to 5 years of treatment (Scott, 2020).

Impact on Microglial Cells

Siponimod can cross the blood–brain barrier (BBB) and selectively binds to S1PR1 and S1PR5 expressed by several central nervous system (CNS) cell populations, including microglia. It modulates the microglial reaction to pro-inflammatory activation, which plays a role in autoimmune inflammation and axonal degeneration in MS (Gruchot et al., 2022).

Mechanism in Macrophages

Siponimod downregulates the expression of RhoA protein and decreases the cell surface expression of S1P1 and CX3CR1 receptors in mouse RAW 264.7 macrophages. This discovery of the crosstalk between S1P and RhoA/CX3CR1 pathways could aid the development of new therapies for chronic rejection in clinical transplantation (Uosef et al., 2020).

Clinical Routine Application

The AMASIA study aims to assess the long-term effectiveness and safety of siponimod in clinical routine and evaluate its impact on quality of life and socioeconomic conditions in SPMS patients. The study, conducted across several neurological centers in Germany, will provide real-world data complementing the efficacy and safety profile derived from phase III trials (Ziemssen et al., 2020).

properties

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

IUPAC Name

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-

InChI Key

KIHYPELVXPAIDH-APTWKGOFSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

synonyms

1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid
BAF-312
BAF312
Mayzent
siponimod

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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